molecular formula C11H10ClN3 B13226575 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine

6-Chloro-5-methyl-2-phenylpyrimidin-4-amine

Cat. No.: B13226575
M. Wt: 219.67 g/mol
InChI Key: LOSMKCZCDQHAIX-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C₁₁H₁₀ClN₃. . This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position. This is followed by methylation at the 5-position using methyl iodide or dimethyl sulfate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

6-Chloro-5-methyl-2-phenylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methyl-2-phenylpyrimidin-4-amine
  • 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine
  • 5-Chloro-6-methyl-2-phenylpyrimidin-4-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at the 6- and 5-positions, respectively, influence its reactivity and interactions with biological targets, making it a valuable compound for research .

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

6-chloro-5-methyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H10ClN3/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,15)

InChI Key

LOSMKCZCDQHAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)N

Origin of Product

United States

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